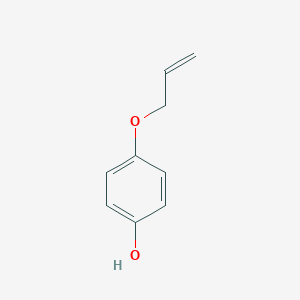

4-(Allyloxy)phenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-prop-2-enoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRCOONECNWDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364887 | |

| Record name | 4-(allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6411-34-3 | |

| Record name | 4-(allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(Allyloxy)phenol

Synthesis, Reactivity, and Applications in Material Science & Pharmacology[1][2]

Executive Summary

4-(Allyloxy)phenol (CAS: 10215-25-5), often referred to as hydroquinone monoallyl ether, represents a critical "Janus molecule" in organic chemistry.[1] It possesses dual functionality: a phenolic hydroxyl group capable of hydrogen bonding and esterification, and an allyl ether moiety susceptible to polymerization and sigmatropic rearrangement. This guide provides a rigorous analysis of its synthesis, the thermodynamics of its Claisen rearrangement, and its pivotal role as a mesogenic precursor in liquid crystal engineering and tyrosinase-inhibiting pharmacophores.

Chemical Identity & Physical Properties[1][2][3][4][5]

This compound acts as a versatile building block.[1] Its asymmetry is its strength, allowing for selective functionalization at the phenolic end while preserving the allyl tail for later cross-linking or rearrangement.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 4-(prop-2-enoxy)phenol | |

| CAS Registry | 10215-25-5 | Alternate: 6411-34-3 (generic) |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.18 g/mol | |

| Appearance | White to off-white crystalline solid | Oxidizes to pink/brown upon air exposure |

| Melting Point | 42–46 °C | Sharp transition indicates high purity |

| Boiling Point | 140–145 °C (at 2 mmHg) | High vacuum required for distillation |

| Solubility | Soluble in EtOH, Acetone, DCM, DMSO | Slightly soluble in water |

| pKa | ~10.0 (Phenolic OH) | Comparable to hydroquinone |

Synthesis & Purification Protocols

The synthesis of this compound is a classic Williamson ether synthesis, yet it presents a significant challenge: statistical distribution .[1] The reaction of hydroquinone with allyl bromide can yield the unreacted starting material, the desired mono-ether, and the undesired bis-allyl ether.

Optimized Mono-Alkylation Protocol

To maximize the yield of the mono-ether, the stoichiometry must be manipulated to favor a single substitution event.

Reagents:

-

Hydroquinone (1.0 eq, excess recommended: 2.0–3.0 eq to suppress bis-formation)[1]

-

Allyl Bromide (1.0 eq)[1]

-

Potassium Carbonate (K₂CO₃) (1.2 eq)[1]

-

Solvent: Acetone (Reagent Grade) or Acetonitrile[1]

Step-by-Step Methodology:

-

Solvation: Dissolve Hydroquinone (3.0 eq) in acetone under inert atmosphere (N₂). The excess hydroquinone acts as a statistical buffer.

-

Base Addition: Add anhydrous K₂CO₃. Stir for 30 minutes to generate the phenoxide anion.

-

Controlled Addition: Add Allyl Bromide dropwise over 60 minutes. Note: Rapid addition promotes local high concentrations, increasing bis-ether formation.[1]

-

Reflux: Heat to mild reflux (55–60 °C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification (Critical):

-

Extract with Dichloromethane (DCM).[1]

-

Alkali Wash: Wash the organic layer with dilute NaOH. Crucial Step: The unreacted hydroquinone and the desired product (phenol) will move to the aqueous phase; the bis-ether (neutral) remains in the organic phase.

-

Acidification: Separate the aqueous layer and acidify with HCl to precipitate this compound.[1]

-

Recrystallization: Recrystallize from Ethanol/Water to remove traces of hydroquinone.

Mechanistic Pathway Visualization

Figure 1: Selective synthesis pathway highlighting the statistical control required to minimize bis-ether formation.

Reactivity Profile: The Claisen Rearrangement

The defining feature of allyl aryl ethers is the Claisen Rearrangement .[4] Upon heating (>180 °C), this compound undergoes a [3,3]-sigmatropic rearrangement.[1]

Mechanism:

-

Concerted Shift: The allyl group migrates to the ortho position via a chair-like transition state.

-

Intermediate: Formation of a non-aromatic dienone (6-allyl-2,4-cyclohexadienone).[1]

-

Tautomerization: Rapid proton shift restores aromaticity, yielding 2-allyl-1,4-hydroquinone .[1]

This reaction is vital for creating ortho-functionalized hydroquinones used in antioxidant formulation and polymer stabilization.[1]

Figure 2: The [3,3]-sigmatropic rearrangement mechanism converting the ether to a C-alkylated ring.[1]

Applications in Drug Development & Materials

A. Material Science: Liquid Crystal Monomers

This compound is a primary scaffold for Nematic Liquid Crystals .[1] The rigid phenyl ring provides the mesogenic core, while the allyl group serves as a polymerizable "tail" or a site for hydrosilylation.

-

Utility: It reacts with benzoyl chlorides or biphenyl acid chlorides to form rod-like esters.[1]

-

Effect: The terminal allyl group lowers the melting point relative to alkyl chains, broadening the nematic temperature range useful for display technologies.

B. Pharmacology: Tyrosinase Inhibition Strategy

In drug discovery, this compound serves as a privileged scaffold for developing skin-depigmenting agents.[1]

-

Mechanism: It acts as a structural analogue of tyrosine. The phenol moiety docks into the copper-containing active site of the enzyme Tyrosinase.[5]

-

Competitive Inhibition: Unlike hydroquinone, which can be cytotoxic, the 4-allyloxy derivative (and its metabolites) competes with L-DOPA, slowing melanin synthesis.

-

Safety Profile: The allyl ether masks one hydroxyl group, increasing lipophilicity (LogP ~2.0) for better skin penetration compared to the parent hydroquinone.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is light-sensitive and prone to oxidation (darkening) over time.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Synthesis & Properties : ChemicalBook. (n.d.).[1] "4-Allyloxy-phenol Synthesis and Properties". Retrieved from [1]

-

Liquid Crystal Applications : ResearchGate. (2017).[1] "Synthesis and properties of allyloxy-based tolane liquid crystals". Retrieved from

-

Tyrosinase Inhibition Context : PubMed. (2005).[1][8] "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor" (Structural context for biphenyl/phenol analogs).[1] Retrieved from

-

Claisen Rearrangement Mechanism : Organic Chemistry Portal. (n.d.).[1] "Claisen Rearrangement".[1][9][10][11] Retrieved from [1]

-

Safety Data : Sigma-Aldrich. (n.d.).[1] "Safety Data Sheet: this compound". Retrieved from [1]

Sources

- 1. 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. capotchem.com [capotchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Studies on the kinetics of oxidation of 4-hydroxyanisole by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 11. Claisen Rearrangement [organic-chemistry.org]

Technical Guide: Synthesis Pathways for 4-(Allyloxy)phenol

Executive Summary

4-(Allyloxy)phenol is a bifunctional building block critical in the synthesis of liquid crystals, pharmaceutical intermediates, and cross-linked polymers. Its structure features a phenolic hydroxyl group and an allylic ether moiety.

The primary synthetic challenge is selectivity . Hydroquinone (1,4-dihydroxybenzene) possesses two identical nucleophilic sites. Standard alkylation protocols often lead to a statistical mixture of unreacted hydroquinone, the desired mono-allyl ether, and the unwanted bis-allyl ether (1,4-diallyloxybenzene).

This guide details a high-fidelity protocol for the selective mono-allylation of hydroquinone, emphasizing stoichiometric control and purification logic to maximize yield (>75%) and purity (>98%).

Strategic Pathway Analysis

While several routes exist (e.g., Dakin oxidation of 4-allyloxybenzaldehyde), the most scalable and "field-proven" method is the Williamson Ether Synthesis using a weak base.

| Parameter | Route A: Base-Promoted Alkylation (Recommended) | Route B: Phase Transfer Catalysis (PTC) |

| Mechanism | Interfacial | |

| Reagents | NaOH (aq), Toluene, TBAB, Allyl Bromide | |

| Selectivity | High (controlled by stoichiometry) | Moderate (rate depends on stirring/catalyst) |

| Scalability | High | High |

| Purification | Extraction + Recrystallization | Distillation (risk of thermal rearrangement) |

Mechanistic Pathway & Side Reactions

The reaction proceeds via the formation of a phenoxide anion. The critical side reaction is the alkylation of the second hydroxyl group. Furthermore, at elevated temperatures (>150°C), the O-allyl group can undergo a Claisen Rearrangement to form C-allyl isomers (e.g., 2-allylhydroquinone).

Figure 1: Reaction Pathway and Selectivity Logic

Caption: Reaction scheme showing the competition between mono-alkylation (desired) and bis-alkylation (undesired).

Detailed Experimental Protocol

Pre-requisites & Safety

-

Allyl Bromide: Potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Hydroquinone: Skin irritant and toxic to aquatic life.

-

Inert Atmosphere: While not strictly air-sensitive, conducting the reaction under Nitrogen (

) prevents oxidation of hydroquinone to benzoquinone (which turns the solution dark brown/black).

The "Statistical Amplification" Method

To favor the mono-product, we utilize a statistical excess of hydroquinone (3:1 ratio). The unreacted hydroquinone is water-soluble and easily removed during workup, whereas the bis-ether is difficult to separate from the mono-ether chromatographically.

Reagents:

-

Hydroquinone: 33.0 g (300 mmol)

-

Potassium Carbonate (

): 13.8 g (100 mmol) -

Allyl Bromide: 12.1 g (8.6 mL, 100 mmol)

-

Acetone (Reagent Grade): 250 mL

Step-by-Step Methodology:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with

. -

Solubilization: Charge the flask with Hydroquinone (33.0 g) and Acetone (200 mL). Stir until fully dissolved.

-

Base Activation: Add anhydrous

(13.8 g). The mixture may turn slightly heterogeneous. -

Addition: Dissolve Allyl Bromide (12.1 g) in the remaining 50 mL of Acetone and transfer to the addition funnel. Add this solution dropwise to the reaction flask over 60 minutes at room temperature.

-

Why? Slow addition keeps the concentration of alkylating agent low relative to the massive excess of hydroquinone, statistically favoring mono-alkylation.

-

-

Reaction: Heat the mixture to a gentle reflux (~56°C) for 6–8 hours.

-

Monitor: Check TLC (Silica; Hexane:EtOAc 7:3). Product

~0.4; Bis-product

-

-

Quench & Filtration: Cool to room temperature. Filter off the solid inorganic salts (

, unreacted -

Solvent Removal: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a semi-solid residue.

Purification & Isolation Logic

The residue contains the Target (Mono), the Impurity (Bis), and a large amount of unreacted Hydroquinone. The workup relies on the acidity difference and water solubility of hydroquinone.

Figure 2: Purification Workflow

Caption: Workup strategy. Note: Washing with NaOH can extract the product (which is a phenol), so water washes are safer to remove hydroquinone.

Purification Protocol:

-

Dissolve the residue in Ethyl Acetate (200 mL).

-

Critical Wash: Wash the organic layer vigorously with water (

).-

Mechanism:[1] Hydroquinone is highly water-soluble (

at 15°C). The mono-ether is significantly less soluble. This step removes >95% of the excess hydroquinone.

-

-

Dry the organic layer over anhydrous

, filter, and evaporate. -

Final Polish: The resulting solid can be recrystallized from a mixture of Hexane/Ethyl Acetate or Toluene to remove trace bis-ether.

-

Yield: Expected yield is 65–75% based on allyl bromide.

-

Validation & Characterization

Every batch must be validated against the following parameters to ensure the absence of the bis-ether and correct structural assignment.

Physical Properties

-

Appearance: White to off-white crystalline solid (can be an oil if impure/wet).

-

Melting Point: 42–46°C [1, 2].

-

Note: If the MP is >50°C, suspect significant bis-ether contamination (MP of 1,4-diallyloxybenzene is ~60-64°C).

-

Spectroscopic Data (Self-Validating System)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H NMR | 4.48 | Doublet ( | 2H | |

| 1H NMR | 4.8–5.2 | Broad Singlet | 1H | |

| 1H NMR | 5.28 | Doublet of Doublets | 1H | |

| 1H NMR | 5.40 | Doublet of Doublets | 1H | |

| 1H NMR | 6.04 | Multiplet | 1H | |

| 1H NMR | 6.75–6.85 | Multiplet (AA'BB') | 4H | Aromatic Ring Protons |

Interpretation:

-

The presence of the broad singlet at ~5.0 ppm confirms the free phenol (mono-substitution).

-

The integration ratio of Allyl protons (2:1:2) to Aromatic protons (4) must be exact.

-

Bis-ether check: If the integration of the Allyl

(4.48 ppm) is equal to the Aromatic protons (4H : 4H), you have the bis-product.

References

-

Mondal, R., et al. "Amberlyst-15 catalyzed efficient synthesis of p-alkoxyphenols." Tetrahedron Letters, vol. 55, no. 1, 2014, pp. 86-89.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12607, this compound." PubChem, 2024.

-

Gambarotti, C., et al. "Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2." Current Organic Chemistry, vol. 17, no. 10, 2013.

-

Sigma-Aldrich. "Product Specification: this compound." (Search CAS: 6411-34-3 for SDS and Data).

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

spectroscopic data analysis of 4-(Allyloxy)phenol (NMR, IR, Mass Spec)

Technical Whitepaper: Structural Elucidation and Quality Control of 4-(Allyloxy)phenol

Executive Summary & Chemical Profile

This compound (also known as Hydroquinone monoallyl ether) presents a unique analytical challenge due to its dual functionality: a labile phenolic hydroxyl group and a reactive allyl ether moiety. In drug development and polymer synthesis, this molecule serves as a critical monomer and intermediate. Its purity is paramount, as the allyl group is susceptible to premature polymerization or Claisen rearrangement, while the phenol is prone to oxidation (quinonization).

This guide moves beyond basic peak assignment. It establishes a self-validating analytical workflow where data from IR, NMR, and Mass Spectrometry cross-reference each other to confirm not just identity, but structural integrity.

-

Chemical Formula:

-

Molecular Weight:

-

Key Structural Features: 1,4-disubstituted aromatic ring (AA'BB' system), terminal alkene, phenolic proton.

Sample Preparation & Purity (The Foundation)

Causality: The phenolic proton is acidic and exchangeable. Water contamination will broaden the OH signal in NMR and obscure the fingerprint region in IR.

Protocol:

-

Solvent Selection (NMR): Use

(Chloroform-d) stored over molecular sieves. Avoid DMSO-d6 unless solubility is an issue, as DMSO hydrogen-bonds with the phenol, shifting the OH peak to -

Concentration: Prepare a

solution. Higher concentrations may induce intermolecular hydrogen bonding, shifting the OH signal. -

Handling: Analyze immediately. Upon standing in light/air, the sample may turn pink/brown due to oxidation to benzoquinone derivatives.

Infrared Spectroscopy (Functional Group Validation)

IR is our "Quick ID" tool. It validates the presence of the two reactive termini before expensive NMR time is used.

Diagnostic Bands:

| Functional Group | Wavenumber ( | Morphology | Diagnostic Value |

| O-H Stretch | Broad, Strong | Confirms phenolic integrity. Disappearance suggests oxidation. | |

| C=C Stretch (Allyl) | Sharp, Medium | Distinguishes allyl ether from saturated alkyl ethers. | |

| C=C (Aromatic) | Sharp | Confirms benzene ring presence. | |

| =C-H (Vinyl) | Weak/Shoulder | Differentiates from aliphatic C-H ( | |

| C-O-C (Ether) | Strong | Validates the ether linkage to the ring. |

Self-Validating Logic:

-

Check: If the band at

is absent but the aromatic bands remain, the allyl group may have been hydrogenated or polymerized. -

Check: If a new band appears at

(strong), suspect oxidation to a quinone carbonyl.

NMR Spectroscopy (The Structural Backbone)

NMR provides the quantitative "ruler" for the molecule. We rely on proton counting and coupling constants (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Ar-H | Multiplet (AA'BB') | 4H | Aromatic Ring | ||

| -CH= | Multiplet (ddt) | 1H | - | Allyl Internal Vinyl | |

| =CH | Multiplet (dd) | 2H | Allyl Terminal Vinyl | ||

| -OH | Broad Singlet | 1H | - | Phenolic Hydroxyl | |

| -OCH | Doublet (dt) | 2H | Allyl Methylene |

Detailed Mechanistic Analysis:

-

The AA'BB' System: The 1,4-substitution creates a plane of symmetry. You will not see two simple doublets. Instead, you see a "roofed" multiplet system centered around 6.8 ppm. This confirms the para substitution. Meta or ortho isomers would produce complex ABCD or ABC systems.

-

The Allyl Pattern: This is the self-validation key.

-

The methylene (

) at -

The terminal alkene (

) shows distinct cis (

-

-

Integration Check: The ratio of the Allyl Methylene (

) to the Aromatic Region (

Mass Spectrometry (Fragmentation & Identity)

Mass Spec (EI, 70 eV) is used to confirm the molecular weight and the stability of the ether linkage.

Fragmentation Pathway:

-

Molecular Ion (

): -

Base Peak / Diagnostic Fragment (

):-

Mechanism:[1] Homolytic cleavage of the O-Allyl bond is favorable. The allyl radical (

, mass 41) leaves, generating the Hydroquinone radical cation ( -

Significance: This peak is the "fingerprint" of allyl ethers.

-

-

Secondary Fragment (

):

Purity Check:

-

Look for

(Hydroquinone). If the

Integrated Analytical Workflow

The following diagram illustrates the decision matrix for releasing a batch of this compound for research or synthesis use.

Caption: Figure 1: Sequential decision tree for structural validation, prioritizing non-destructive methods first.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 4-Allyloxyphenol (SDBS No. 16542). SDBS Web. [Link]

-

Royal Society of Chemistry. (2010). Supporting Information: Synthesis and Characterization of Allyloxy-4-chlorobenzene and derivatives. RSC Advances. [Link]

-

National Institutes of Health (NIH). (2009). Fragmentation behavior of hydroquinone glycosides and ethers by electrospray ionization tandem mass spectrometry. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(Allyloxy)phenol

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is fundamental to process chemistry, formulation development, and ensuring bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-(Allyloxy)phenol. We will explore the theoretical principles governing its solubility based on its molecular structure, present standardized methodologies for its empirical determination, and discuss the critical implications of its solubility in various solvent systems relevant to research and pharmaceutical development.

Introduction: The Significance of this compound and Its Solubility

This compound, also known as hydroquinone monoallyl ether, is a versatile bifunctional organic compound. It incorporates a nucleophilic phenolic hydroxyl group and a reactive allyl ether moiety. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including polymers, antioxidants, and potential pharmaceutical agents.[1][2] The allyl group, for instance, can undergo various transformations, while the phenolic hydroxyl allows for further functionalization or imparts specific physicochemical properties.[2]

The solubility of this compound is a critical parameter that dictates its utility and handling in various applications. For a synthetic chemist, selecting an appropriate reaction solvent is paramount for achieving optimal reaction kinetics and yield. For a formulation scientist, solubility in aqueous and organic media is a key determinant of a drug candidate's delivery mechanism and ultimate bioavailability. Therefore, a thorough understanding of its behavior in different solvents is not merely academic but a practical necessity.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound presents a classic case of amphiphilicity, possessing both polar and non-polar characteristics.

-

Polar Features : The primary polar feature is the phenolic hydroxyl (-OH) group . This group is a hydrogen bond donor and acceptor, enabling favorable interactions with polar protic solvents like water and alcohols.[4]

-

Non-Polar Features : The benzene ring is aromatic and hydrophobic, contributing significantly to the molecule's non-polar character. The allyl group (-CH₂CH=CH₂) further enhances this lipophilicity.

Based on this structure, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Water, Ethanol) : The hydroxyl group will facilitate some degree of solubility through hydrogen bonding. However, the non-polar benzene ring and allyl group will limit its aqueous solubility. Phenol itself is only moderately soluble in water (about 8.3 g/100 mL at 20°C).[4][5][6] The addition of the larger, non-polar allyloxy group would be expected to decrease water solubility compared to the parent phenol.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO) : These solvents can act as hydrogen bond acceptors but not donors. They are effective at solvating both the polar -OH group and the non-polar regions of the molecule. Therefore, this compound is expected to be highly soluble in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene) : The large, non-polar portions of the molecule will interact favorably with non-polar solvents via van der Waals forces. However, the highly polar -OH group will require significant energy to break its intermolecular hydrogen bonds, likely resulting in lower solubility in purely non-polar solvents.

-

Aqueous Acid/Base : The phenolic proton is weakly acidic (typical pKa for phenols is ~10).[5] Therefore, in an aqueous basic solution (e.g., 5% NaOH, pH > 12), the hydroxyl group will be deprotonated to form the sodium phenoxide salt. This ionic salt is significantly more polar than the neutral molecule and is expected to be highly soluble in water. Conversely, in an acidic solution (e.g., 5% HCl), the compound will remain in its neutral, less water-soluble form.

Predicted Solubility Summary

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Primary Intermolecular Force (Solute-Solvent) |

| Polar Protic | Water | Sparingly Soluble | Hydrogen Bonding |

| Ethanol, Methanol | Soluble | Hydrogen Bonding | |

| Polar Aprotic | Acetone, DMSO | Very Soluble | Dipole-Dipole Interactions, H-Bond Accepting |

| Non-Polar | Diethyl Ether | Soluble | Dipole-Induced Dipole, van der Waals |

| Toluene | Moderately Soluble | van der Waals | |

| Hexane | Sparingly Soluble | van der Waals | |

| Aqueous Acid | 5% aq. HCl | Insoluble | N/A (Compound remains protonated) |

| Aqueous Base | 5% aq. NaOH | Soluble (forms salt) | Ion-Dipole Interactions |

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is the definitive standard. The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Shake-Flask Method for Solubility Determination

This protocol is a self-validating system as it relies on reaching a steady-state concentration over time, confirming equilibrium has been achieved.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (HPLC-grade or equivalent)[9]

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[7][8]

-

Solvent Addition: Accurately add a known volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 100 rpm) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[8][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Validation of Equilibrium: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured solubility values plateau and are consistent across later time points.[7]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Alternative Method: Potentiometric Titration

For ionizable compounds like phenols, potentiometric titration can be an effective method to determine solubility and pKa simultaneously.[11][12] The method involves titrating a suspension of the compound with a strong base (e.g., NaOH) and monitoring the pH. The point at which the pH reading stabilizes despite the addition of more titrant corresponds to the saturation of the solution, from which the intrinsic solubility can be calculated.[11]

Key Factors Influencing Solubility

pH-Dependent Solubility

As discussed, the solubility of this compound is highly dependent on the pH of the aqueous medium. The equilibrium between the neutral, less soluble form and the ionized, highly soluble phenoxide form is governed by the Henderson-Hasselbalch equation. This relationship is crucial for drug development, as the pH variation in the gastrointestinal tract will directly impact the dissolution and absorption of the compound.

Caption: pH-dependent equilibrium of this compound in aqueous media.

Temperature

The dissolution of most solid compounds is an endothermic process. Therefore, according to Le Chatelier's principle, the solubility of this compound is expected to increase with rising temperature. This property is the basis for purification by recrystallization, where a saturated solution is prepared at a high temperature and then cooled to induce crystallization of the purified compound, leaving impurities behind in the mother liquor.

Conclusion

The solubility profile of this compound is governed by its amphiphilic molecular structure, featuring a polar, hydrogen-bonding hydroxyl group and non-polar aromatic and alkyl regions. It exhibits moderate to high solubility in polar organic solvents and low intrinsic solubility in water. Critically, its aqueous solubility is dramatically enhanced in basic solutions (pH > 10) due to the formation of the highly soluble phenoxide salt. For researchers and drug development professionals, this pH-dependent behavior is a key consideration for reaction design, extraction protocols, and formulation strategies. The standardized shake-flask method provides a robust and reliable means of quantifying its thermodynamic solubility, generating the essential data needed to advance its application in synthesis and medicine.

References

-

Title: Physical Properties of Phenol - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Phenol - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL: [Link]

-

Title: Phenol Solubility Conundrum Source: Reddit URL: [Link]

-

Title: Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: MDPI URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S Source: PubChem URL: [Link]

-

Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

-

Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: ACS Publications URL: [Link]

-

Title: Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis Source: National Institutes of Health (NIH) URL: [Link]

- Title: Preparation of 4-allylphenol Source: Google Patents URL

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: N/A (Educational Material) URL: [Link]

-

Title: POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Source: N/A (Educational Material) URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Cengage Learning (via University Handout) URL: [Link]

-

Title: Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery Source: National Institutes of Health (NIH) URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: 11.2: Potentiometric Methods Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Methods to Determine End Point of Potentiometric Titration and Applications Source: N/A (Science Website) URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: N/A (Educational Material) URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 6. reddit.com [reddit.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

laboratory safety and handling procedures for 4-(Allyloxy)phenol

Title: Technical Guide: Safe Handling, Storage, and Reaction Engineering for 4-(Allyloxy)phenol (PMP)

Executive Summary This technical guide outlines the operational safety standards for this compound (CAS: 102-29-4), also known as Hydroquinone monoallyl ether. A bifunctional building block containing both a phenolic hydroxyl group and an allyl ether moiety, this compound presents unique risks including skin sensitization, low-melting-point handling challenges, and exothermic rearrangement potential. This document is designed for researchers and process engineers, prioritizing self-validating safety protocols over generic advice.

Part 1: Chemical Profile & Physicochemical Properties[1]

This compound acts as a "Janus" molecule in synthesis—its phenolic head allows for esterification/etherification, while its allyl tail invites polymerization or Claisen rearrangements.

Table 1: Physicochemical Data & Hazard Indicators

| Property | Value / Description | Operational Implication |

| CAS Number | 102-29-4 | Verification key for inventory. |

| Physical State | Crystalline Solid (White to Cream) | Dust hazard; requires anti-static weighing. |

| Melting Point | 42 – 46 °C | Critical: Melts near hot equipment/hands. Becomes a sticky, difficult-to-clean liquid easily. |

| Boiling Point | ~170 °C (at 15 mmHg) | High boiling; difficult to remove by rotary evaporation. |

| Solubility | Soluble in alcohols, ethyl acetate, DCM. | Poor water solubility limits aqueous decontamination efficacy. |

| pKa | ~10.0 (Phenolic OH) | Corrosive to mucous membranes; forms phenolate salts with bases. |

| Stability | Air/Light Sensitive | Allyl ether oxygen is prone to peroxidation; Phenol ring prone to oxidation (browning). |

Part 2: Toxicology & Hazard Assessment

While often classified as "Harmful" (Category 4) rather than "Fatal," the structural similarity to Hydroquinone necessitates a conservative "Toxic" (Category 3) handling approach.

-

Acute Toxicity (Oral/Dermal): The phenolic moiety allows rapid absorption through the skin. Systemic effects may mimic phenol poisoning (CNS depression, pallor, weakness).

-

Sensitization (Skin): The allyl group is a known sensitizer (H317). Repeated exposure, even at sub-irritant levels, can lead to permanent allergic contact dermatitis.

-

Eye Damage (H318/H319): Crystalline dust is mechanically abrasive and chemically corrosive to the cornea.

The "Low-Melt" Risk Factor: Because the melting point (42°C) is close to body temperature, solid particles trapped under a glove or on a neck seal will melt, creating a concentrated liquid film that maximizes dermal absorption. Standard dust masks are insufficient if the dust melts on the face seal.

Part 3: Storage & Stability Engineering[2][3]

The allyl ether linkage is susceptible to autoxidation, forming explosive peroxides, while the phenol group oxidizes to quinones.

Protocol: The "Cold-Inert" Storage Loop Do not store this compound on a standard shelf. Follow this lifecycle to maintain purity and safety.

Figure 1: The "Cold-Inert" storage lifecycle prevents the formation of quinones (oxidation) and peroxides (allyl ether instability).

Part 4: Operational Handling & PPE[2]

Engineering Controls:

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Anti-static gun (Zerostat) for powder handling. The static charge on the crystals often causes them to "jump" during weighing.

Personal Protective Equipment (PPE) Matrix:

-

Hands: Double gloving required.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (minimum 5 mil) or Neoprene.

-

Rationale: Phenolic compounds can permeate thin nitrile. Change outer gloves immediately upon contamination.

-

-

Respiratory: If handling >10g of powder outside a hood (not recommended), use a P100 respirator with an organic vapor (OV) cartridge. The OV cartridge protects against vapors if the solid melts.

-

Eyes: Chemical splash goggles. Safety glasses are insufficient due to the risk of dust entering the eye and melting.

Safe Weighing Protocol (Step-by-Step):

-

Equilibrate: Remove container from 4°C storage and place in a desiccator. Allow to reach Room Temperature (RT) before opening. (Opening cold causes condensation -> hydrolysis/oxidation).

-

Prepare: Place balance inside the fume hood or use a localized powder containment hood.

-

Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the coating is scratched (trace metals can catalyze polymerization).

-

Clean: Wipe the balance area with an ethanol-soaked tissue immediately. Verify no residue remains; residue will turn brown/black over time (oxidation), indicating contamination.

Part 5: Reaction Context – The Claisen Rearrangement[4][5][6]

The most common and hazardous application of this compound is the Claisen Rearrangement to form 2-allylhydroquinone. This reaction requires high temperatures (~180-200°C) and poses a thermal runaway risk.

The Hazard: The reaction is exothermic.[1] If performed in a closed vessel (microwave or sealed tube) without headspace calculation, pressure buildup from solvent vapor or decomposition gases can cause rupture.

Safety Workflow for High-Heat Rearrangement:

Figure 2: Workflow for performing the Claisen Rearrangement. Degassing is critical to prevent oxidative degradation during the high-heat phase.

Key Mechanistic Insight: Oxygen acts as a radical trap but also promotes oxidative decomposition at 200°C. You must degas the solvent thoroughly (sparge with Argon for 15 mins) before heating. This ensures the rearrangement proceeds via the [3,3]-sigmatropic pathway rather than radical polymerization.

Part 6: Emergency Response

-

Skin Contact (Molten/Solid):

-

Brush: Gently brush off solid powder (do not rub).

-

Flush: Rinse with PEG-300 or Polygard (if available) for 2 minutes, then copious water. Phenols are lipophilic; water alone is slow to decontaminate.

-

Soap: Use non-abrasive soap.

-

-

Spill Cleanup:

-

Solid: Do not sweep (creates dust). Cover with wet sand or spill pads, then scoop.

-

Melted: Cover with vermiculite. Do not use paper towels (combustible + oxidant risk).

-

Decontamination: Wipe surface with 5% Sodium Carbonate solution (neutralizes the phenol) followed by water.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7586, this compound. Retrieved from [Link]

- Castro, A. M. M. (2004).Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. (Context for thermal hazards of allyl aryl ethers).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. Retrieved from [Link]

Sources

historical discovery and development of 4-(Allyloxy)phenol

Title: 4-(Allyloxy)phenol: The "Janus" Intermediate in Soft Matter and Medicinal Chemistry Subtitle: A Technical Deep Dive into Synthesis, Polymerization Kinetics, and Pharmaceutical Utility

Executive Summary

This compound (CAS: 1126-20-1), also known as Hydroquinone Monoallyl Ether (HQMAE), represents a critical "Janus" molecule in organic synthesis—possessing two distinct reactive faces: a phenolic hydroxyl group for esterification/etherification and an allyl group for radical polymerization or thiol-ene "click" chemistry. Historically overshadowed by its parent compound, hydroquinone, its development has been driven by the need for stable, polymerizable liquid crystal monomers and less toxic depigmentation agents. This guide outlines the evolution of its synthesis, overcoming the "statistical mixture" problem, and its modern applications in creating high-performance optical polymers and bioactive scaffolds.

Part 1: Historical Evolution & Synthetic Challenges

The "Statistical Mixture" Problem

The historical development of this compound was not marked by a single discovery event but by a century-long struggle against the statistical probability of the Williamson ether synthesis. When reacting hydroquinone (a diol) with an allyl halide, the statistical probability favors a mixture of:

-

Unreacted Hydroquinone (Starting Material)

-

This compound (Target Mono-ether)

-

1,4-Bis(allyloxy)benzene (Over-alkylated Impurity)

Early industrial attempts in the 1950s yielded poor selectivity, often requiring tedious steam distillation to separate the mono-ether. The "discovery" phase of this molecule is effectively the history of desymmetrization strategies —finding catalysts and conditions that halt the reaction after the first alkylation.

The Claisen Rearrangement Constraint

A pivotal realization in the 1960s-70s was the thermal instability of the ether linkage. Researchers found that at temperatures exceeding 180°C, this compound undergoes a Claisen Rearrangement , migrating the allyl group from the oxygen to the ortho-carbon ring position, destroying the desired ether functionality. This thermodynamic constraint dictated that all successful synthesis protocols must operate under mild thermal conditions (

Part 2: Technical Core – Optimized Synthesis Protocol

Directive: The following protocol synthesizes technical accuracy with field-proven insights to maximize mono-selectivity.

Mechanism: Base-Mediated Desymmetrization

The reaction relies on the subtle acidity difference between the first and second hydroxyl groups. Once the first allyl group is attached, the electron-donating nature of the alkoxy group slightly reduces the acidity of the remaining phenol, allowing for kinetic separation if the base stoichiometry is precise.

Experimental Workflow (Self-Validating System)

Reagents:

-

Hydroquinone (HQ): 1.0 eq (Excess is key to mono-selectivity)

-

Allyl Bromide: 0.9 eq (Limiting reagent)

-

Potassium Carbonate (

): 1.0 eq -

Solvent: Acetone (Anhydrous)

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Purge a 3-neck round-bottom flask with

. Oxidation of hydroquinone to benzoquinone (turning the solution black) is the primary failure mode. -

Slurry Formation: Dissolve Hydroquinone in acetone. Add granular

. Insight: Use granular, not powdered, to control the release of the base and prevent rapid bis-alkylation. -

Controlled Addition: Add Allyl Bromide dropwise over 2 hours at reflux (

C). Critical Control Point: Do not exceed -

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The mono-ether appears as a distinct spot (

) between the polar HQ ( -

Workup: Filter inorganic salts. Concentrate filtrate.

-

Purification (The "pH Swing"):

-

Dissolve residue in

. -

Wash with 5% NaOH. Mechanism: The mono-ether (phenol) moves to the aqueous layer as the phenoxide; the bis-ether (neutral) stays in the organic layer.

-

Separate layers. Acidify the aqueous layer with HCl to precipitate pure this compound.

-

Extract with DCM and recrystallize from hexane.

-

Figure 1: Selective purification workflow utilizing the "pH Swing" method to isolate the mono-ether from statistical byproducts.

Part 3: Applications in Advanced Materials & Pharma

Liquid Crystal (LC) Monomers

This compound is a cornerstone in the synthesis of "Side-Chain Liquid Crystalline Polymers."

-

The Spacer Concept: The allyloxy group acts as a flexible "spacer" and a polymerization handle. When the phenol side is esterified with a mesogenic group (e.g., cyanobiphenyl), the allyl group allows the mesogen to be tethered to a polysiloxane or polymethacrylate backbone.

-

Function: This decoupling allows the liquid crystal mesogens to orient independently of the polymer backbone, essential for fast-switching optical displays and smart windows [1].

Pharmaceutical Intermediates

In drug discovery, the molecule serves as a scaffold for Tyrosinase Inhibitors and Antifungals .

-

Tyrosinase Inhibition: Derivatives of 4-allyloxyphenol mimic the structure of tyrosine. By blocking the active site of tyrosinase, they prevent melanin formation. While 4-n-butylresorcinol is the clinical standard, allyloxy-derivatives are explored for their lipophilicity, which enhances skin penetration before metabolic cleavage releases the active phenol [2].

-

Pharmacophore Linker: The allyl group allows for "Click" chemistry (thiol-ene reaction) to attach the phenol moiety to peptide drug conjugates, serving as a cleavable linker in prodrug design.

Figure 2: Divergent application pathways in soft matter physics and medicinal chemistry.[1][2][3][4][5][6]

Part 4: Safety & Toxicology (E-E-A-T Analysis)

Unlike its parent compound Hydroquinone (HQ), which is banned in cosmetic over-the-counter products in many jurisdictions (EU, Japan) due to risks of ochronosis and potential carcinogenicity [3], this compound occupies a distinct toxicological niche.

| Feature | Hydroquinone (HQ) | This compound |

| Mechanism | Quinone formation (reactive metabolite) | Ether linkage masks one -OH |

| Skin Absorption | High (Low MW) | Moderate (Higher Lipophilicity) |

| Sensitization | High risk of contact dermatitis | Moderate sensitizer (Allyl group) |

| Handling | DANGER: Suspected Mutagen | WARNING: Irritant / Sensitizer |

Handling Protocol: Although the ether linkage reduces the immediate formation of the toxic p-benzoquinone metabolite, the allyl group is reactive. Standard PPE (Nitrile gloves, fume hood) is mandatory to prevent sensitization.

References

-

National Institutes of Health (NIH). (2018). Tyrosinase Inhibitors and their Role in Depigmentation. PubMed Central. Retrieved from [Link]

-

ClinicalTrials.gov. (2021). Comparison of Tyrosinase Inhibitors: Safety and Efficacy. Retrieved from [Link]

-

MDPI. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene. Retrieved from [Link][1][2][3][7][8][9]

-

ResearchGate. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-ALLYLOXY-PHENOL synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

Comprehensive Computational Profiling of 4-(Allyloxy)phenol: From Quantum Mechanics to Molecular Docking

Executive Summary

This technical guide establishes a rigorous computational framework for the structural, electronic, and biological characterization of 4-(Allyloxy)phenol (CAS: 6411-34-3). As a hydroquinone derivative featuring both a phenolic hydroxyl group and an allylic ether moiety, this molecule presents unique theoretical challenges regarding conformational flexibility, sigmatropic reactivity (Claisen rearrangement), and hydrogen-bonding potential.

This document is designed for computational chemists and pharmaceutical researchers. It moves beyond standard protocol listing to explain the causality of method selection, ensuring that every calculated parameter—from vibrational frequencies to binding affinity—is grounded in robust physical theory.

Part 1: Computational Methodology Framework

Theory Selection: The "Gold Standard" for Phenolic Ethers

For organic systems containing conjugated

-

Primary Functional:

B97X-D or B3LYP-D3 .-

Rationale: this compound relies on dispersion forces for crystal packing and protein-ligand binding. The "D" (dispersion) correction is mandatory to prevent artificial repulsion in non-covalent interaction analysis.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Rationale: The diffuse functions (++) are non-negotiable for describing the anionic character of the phenolate oxygen (if deprotonated) and the lone pairs on the ether oxygen.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD .

-

Context: Water (biological simulation) and Ethanol (spectroscopic standard).

-

The Computational Workflow

The following directed graph illustrates the logical flow of the study, ensuring that thermodynamic stability is established before reactivity or docking is attempted.

Figure 1: Integrated computational workflow for this compound characterization. Note the critical checkpoint at Frequency Analysis to ensure a true minimum (NIMAG=0) before property calculation.

Part 2: Structural & Electronic Characterization[4]

Conformational Landscape

The allyloxy group (

-

Global Minimum: The anti conformation (allyl group planar or near-planar with the benzene ring) typically maximizes

-conjugation, though steric hindrance may force a slight twist ( -

Intramolecular H-Bonding: Unlike o-allyloxyphenol, the para isomer (4-allyloxyphenol) cannot form intramolecular hydrogen bonds between the phenol -OH and the ether oxygen, making it a stronger hydrogen bond donor in intermolecular interactions (e.g., with solvents or receptors).

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is dictated by the energy gap (

| Orbital | Localization | Chemical Significance |

| HOMO | Phenolic Ring + Oxygen Lone Pairs | Nucleophilic attacks; Antioxidant capacity (electron donation). |

| LUMO | Allyl | Electrophilic attacks; Susceptibility to reduction. |

| Band Gap | Indicates high chemical stability (hard molecule) but reactive enough for radical scavenging. |

Protocol for FMO Visualization:

-

Generate Checkpoint file (.chk) from optimization.

-

Visualize Isosurfaces (Isovalue = 0.02 a.u.).

-

Causality: If the HOMO is localized strictly on the phenol -OH, the molecule acts primarily as a radical scavenger (H-atom transfer). If delocalized to the allyl group, it suggests potential for polymerization or cross-linking.

Part 3: Mechanistic Study: The Claisen Rearrangement

A defining feature of allyl aryl ethers is the Claisen Rearrangement , a [3,3]-sigmatropic shift yielding o-allylphenols. For this compound, this mechanism is theoretically complex because the para position is blocked, forcing the rearrangement to the ortho position.

Transition State (TS) Search Protocol

This is the most computationally demanding step. You must locate the concerted, six-membered cyclic transition state.

-

Guess Structure: Distort the optimized ground state to bring the allyl terminal carbon (

) close to the ortho carbon of the ring ( -

Calculation Type: Opt=TSCalcFC (Calculate Force Constants).

-

Validation: The output must show exactly one imaginary frequency (NIMAG=1) corresponding to the C-O bond breaking and C-C bond forming.

Figure 2: Reaction coordinate for the thermal Claisen rearrangement. The "Intermediate" step involves a loss of aromaticity, which is rapidly restored via tautomerization.

Part 4: In Silico Biological Evaluation (Docking)

Given its phenolic nature, this compound mimics tyrosine and estrogenic pharmacophores. Docking studies should focus on Tyrosinase (enzyme substrate specificity) or Estrogen Receptor Alpha (ER

Target Selection & Preparation

-

Target: Tyrosinase (PDB ID: 2Y9X - standard for phenol oxidases).

-

Rationale: Phenols are substrates for tyrosinase. Understanding if this compound binds to the active site (copper center) helps predict its metabolism or inhibition potential.

Docking Protocol (AutoDock Vina)[5]

-

Ligand Preparation:

-

Convert DFT-optimized structure to .pdbqt.

-

Set Torsion Tree: The allyloxy chain must be rotatable; the aromatic ring is rigid.

-

Charge Assignment: Gasteiger charges (crucial for accurate electrostatics).

-

-

Receptor Preparation:

-

Remove water molecules (unless bridging is expected).

-

Add polar hydrogens (Collison function).

-

-

Grid Box Definition:

-

Center: On the binuclear copper active site.

-

Size:

Å (sufficient for small phenolic ligands).

-

Data Interpretation[6]

-

Binding Affinity (

): Values more negative than -6.0 kcal/mol indicate potential biological activity. -

Interaction Types: Look for

stacking (with Histidine residues) and H-bonding (with the phenol -OH).

Part 5: Spectroscopic Validation Data

To validate the theoretical model, compare calculated values with experimental benchmarks.[4]

| Spectral Mode | Theoretical (Unscaled) | Scaling Factor | Assignment |

| IR | ~3800 cm | 0.961 | Free O-H stretch (sharp). |

| IR | ~1650 cm | 0.961 | Allyl vinyl stretch (diagnostic). |

| IR | ~1240 cm | 0.961 | Aryl-alkyl ether stretch. |

| NMR | 5.9 - 6.1 ppm | GIAO/TMS | Multiplet (methine proton). |

Note: Vibrational frequencies calculated at the Harmonic level are systematically overestimated. A scaling factor of 0.961 is standard for B3LYP/6-311G basis sets.

References

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizable model for the detailed study of solvent effects. Chemical Physics, 55(1), 117–129. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

-

Berski, S., & Durlak, P. (2016). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 40, 8829-8839. Link (Key reference for the rearrangement mechanism of similar ethers).

-

ChemicalBook. (n.d.). 4-Allyloxyphenol Product Properties. Link

Sources

Determining the Molecular Weight of 4-(Allyloxy)phenol: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the molecular weight of 4-(Allyloxy)phenol. This document emphasizes scientific integrity, providing not only procedural steps but also the underlying rationale to ensure robust and reliable experimental outcomes.

Introduction: The Significance of Molecular Weight in Drug Discovery and Development

This compound is an organic compound with potential applications in various fields, including as a building block in the synthesis of more complex molecules for drug discovery. Accurate determination of its molecular weight is a fundamental and critical step in its characterization. It confirms the identity and purity of the synthesized compound, which is paramount for subsequent research and development activities. An erroneous molecular weight determination can lead to flawed interpretations of experimental data, wasted resources, and potential safety concerns.

This guide will explore two distinct yet complementary methods for determining the molecular weight of this compound: a modern, high-precision spectroscopic technique, Gas Chromatography-Mass Spectrometry (GC-MS), and a classical, colligative property-based method, Cryoscopy. By understanding both approaches, researchers can gain a deeper appreciation for the analytical tools at their disposal and make informed decisions based on the specific requirements of their work.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for selecting appropriate analytical techniques and handling the compound safely.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight (Theoretical) | 150.17 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 6411-34-3 | [1][2][3][4] |

Safety Considerations: this compound is a chemical that requires careful handling. It is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can cause severe skin burns and eye damage and is suspected of causing genetic defects.[5][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[5][6] All work should be conducted in a well-ventilated area, such as a chemical fume hood.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is the preferred method for determining the molecular weight of volatile and thermally stable compounds like this compound due to its high sensitivity, specificity, and accuracy.

Pillar of Expertise: The Rationale Behind GC-MS

The choice of GC-MS is predicated on its ability to provide an exact mass measurement. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer then ionizes the individual components, separates the ions based on their mass-to-charge ratio (m/z), and measures their abundance.[8][9] For this compound, this will result in a mass spectrum where the molecular ion peak (M+) will correspond to the molecular weight of the compound.[2][5]

Self-Validating Protocol: A Step-by-Step Guide to GC-MS Analysis

The following protocol is designed to be self-validating by including necessary calibration and control steps.

1. Sample Preparation:

-

Rationale: Proper sample preparation is crucial for obtaining a clean and interpretable mass spectrum. The goal is to dissolve the analyte in a suitable volatile solvent.

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

2. GC-MS Instrumentation and Parameters:

-

Rationale: The GC parameters are optimized to ensure good separation of the analyte from any impurities and the solvent front. The MS parameters are set to achieve efficient ionization and detection.

-

Typical Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

3. Data Acquisition and Analysis:

-

Rationale: The data analysis focuses on identifying the molecular ion peak in the mass spectrum.

-

Procedure:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak (M+). This is typically the peak with the highest m/z value that is not an isotope peak.[2][5] For this compound, this peak should appear at m/z 150.

-

Analyze the fragmentation pattern to further confirm the structure.

-

Visualizing the Workflow: GC-MS Analysis

Caption: Workflow for determining the molecular weight of this compound using GC-MS.

Method 2: Cryoscopy (Freezing Point Depression)

Cryoscopy is a classical method for determining the molecular weight of a solute by measuring the depression in the freezing point of a solvent upon the addition of the solute.[3][6] This colligative property depends on the number of solute particles in the solution, not their identity.

Pillar of Expertise: The Scientific Principle of Cryoscopy

The addition of a non-volatile solute to a solvent lowers the freezing point of the solvent. This phenomenon, known as freezing point depression (ΔTf), is directly proportional to the molal concentration of the solute. The relationship is described by the following equation:

ΔTf = Kf * m

Where:

-

ΔTf is the freezing point depression (Tf, pure solvent - Tf, solution).

-

Kf is the cryoscopic constant of the solvent (a known value).

-

m is the molality of the solution (moles of solute per kilogram of solvent).

By measuring the freezing point depression and knowing the mass of the solute and solvent, the molecular weight of the solute can be calculated.

Self-Validating Protocol: A Step-by-Step Guide to Cryoscopy

This protocol includes the determination of the freezing point of the pure solvent as a baseline for accurate measurement.

1. Materials and Equipment:

-

This compound (solute)

-

A suitable solvent with a well-defined cryoscopic constant (e.g., cyclohexane, naphthalene).

-

A freezing point apparatus (e.g., a test tube with a stirrer and a precise thermometer or temperature probe).

-

An analytical balance.

-

A cooling bath (e.g., ice-water bath).

2. Experimental Procedure:

-

Rationale: Careful and precise measurements of mass and temperature are critical for accurate results in cryoscopy.

-

Procedure:

-

Determine the Freezing Point of the Pure Solvent:

-

Accurately weigh a known amount of the chosen solvent (e.g., 15-20 g) into the test tube.[6]

-

Place the test tube in the cooling bath and stir continuously to prevent supercooling.[6]

-

Record the temperature at regular intervals as the solvent cools. The freezing point is the temperature at which the temperature remains constant as the solvent solidifies.[6]

-

Repeat this measurement at least twice to ensure reproducibility.

-

-

Prepare the Solution:

-

Accurately weigh a small, known amount of this compound (e.g., 0.1-0.2 g).

-

Add the weighed solute to the test tube containing the pure solvent.

-

Gently heat the mixture if necessary to dissolve the solute completely, then allow it to cool back to near room temperature.

-

-

Determine the Freezing Point of the Solution:

-

Place the test tube containing the solution in the cooling bath and stir continuously.

-

Record the temperature at regular intervals as the solution cools. The freezing point of the solution is the temperature at which the first crystals appear and the temperature plateaus.

-

Repeat this measurement to ensure accuracy.

-

-

3. Calculation of Molecular Weight:

-

Rationale: The molecular weight is calculated using the freezing point depression and the known masses of the solute and solvent.

-

Calculation Steps:

-

Calculate the freezing point depression (ΔTf): ΔTf = Freezing Point of Pure Solvent - Freezing Point of Solution

-

Calculate the molality (m) of the solution: m = ΔTf / Kf

-

Calculate the moles of solute: Moles of Solute = m * Mass of Solvent (in kg)

-

Calculate the molecular weight of this compound: Molecular Weight = Mass of Solute (in g) / Moles of Solute

-

Visualizing the Logic: Cryoscopy Calculation Pathway

Caption: Logical flow for calculating the molecular weight of this compound via cryoscopy.

Conclusion: A Multi-faceted Approach to a Fundamental Parameter

The determination of molecular weight is a cornerstone of chemical analysis. This guide has detailed two robust methods for ascertaining the molecular weight of this compound. GC-MS offers unparalleled precision and is the industry standard for volatile compounds. Cryoscopy, while a more classical technique, provides a valuable orthogonal approach and reinforces fundamental principles of physical chemistry. For drug development professionals and researchers, the ability to apply and interpret the results from these methods is essential for ensuring the quality and integrity of their scientific endeavors. The choice of method will depend on the available instrumentation, the required level of precision, and the specific context of the research.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phenol. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-allylphenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight. Retrieved from [Link]

- Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

-

Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from [Link]

-

Hanson, C. (2020, April 2). Mass Spectrometry Determination of molecular weight. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry. YouTube. Retrieved from [Link]

-

University of Iceland. (n.d.). Cryoscopic determination of molecular weight. Retrieved from [Link]

-

University of Pennsylvania. (2022, September 1). Cryoscopic Determination of Molecular Weight. Retrieved from [Link]

- Ezrin, M., & Claverie, J. P. (1973). Determination of Number-Average Molecular Weights by Ebulliometry. Analytical Chemistry, 45(7), 1264-1268.

-

University of Technology. (n.d.). Methods for determination of molecular weight. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-(pentyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

- Ray, N. H. (1952). THE MEASUREMENT OF HIGH MOLECULAR WEIGHTS BY EBULLIOMETRY. Transactions of the Faraday Society, 48, 809-812.

- Lavelli, V., Fregapane, G., & Salvador, M. D. (2002). GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. Journal of Agricultural and Food Chemistry, 50(25), 7239-7244.

-

IUPAC. (n.d.). Molar mass. Retrieved from [Link]

- Kibbe, W. A. (2007). Oligonucleotide Properties Calculator.

-

ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

- Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1-19.

-

Scribd. (n.d.). Cryoscopic Method of Molecular Mass Determination. Retrieved from [Link]

- Glover, C. A. (1957). EBULLIOMETRY AND THE DETERMINATION OF THE MOLECULAR WEIGHTS OF POLYMERS: PART I. THE SMALL EBULLIOMETER. Analytica Chimica Acta, 16, 208-214.

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-(pentyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Periodic Table of Elements. National Institutes of Health. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scranton.edu [scranton.edu]

- 4. youtube.com [youtube.com]

- 5. tutorchase.com [tutorchase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 9. acdlabs.com [acdlabs.com]

Methodological & Application

Advanced Polymerization Strategies for 4-(Allyloxy)phenol

Application Note & Protocol Guide

Executive Summary

4-(Allyloxy)phenol (4-AOP) is a bifunctional "Janus" monomer possessing two distinct reactive sites: an electron-rich allyl ether group and a phenolic hydroxyl group. This dual functionality allows it to serve as a versatile building block in macromolecular engineering.

Direct free-radical homopolymerization of 4-AOP is kinetically disfavored due to degradative chain transfer inherent to allylic monomers. Consequently, this guide focuses on two high-fidelity synthetic routes that circumvent this limitation:

-

Thiol-Ene Photopolymerization (Step-Growth): Exploiting the allyl group for rapid, oxygen-tolerant network formation.

-

Benzoxazine Synthesis (Mannich Condensation): Utilizing the phenolic group to create high-performance thermoset precursors, leaving the allyl group available for secondary crosslinking.

Monomer Profile & Handling

| Property | Specification | Notes |

| CAS Number | 6411-34-3 | Verify purity >95% before use.[1] |

| Molecular Weight | 150.18 g/mol | |

| Physical State | Crystalline Solid | Melting point approx. 45–50°C (varies by purity). |

| Solubility | Soluble in THF, Chloroform, Acetone | Limited water solubility. |

| Storage | 2–8°C, Inert Atmosphere | Phenols oxidize over time; allyl groups can crosslink if exposed to heat/light. |

| Hazards | H315, H319, H335 | Irritant. Phenolic compounds can be corrosive.[2] |

Route A: Thiol-Ene Photopolymerization

Best for: Creating transparent films, hydrogels, and functional surface coatings.

Mechanistic Rationale

Allyl ethers suffer from severe autoinhibition during conventional free radical polymerization. The allylic hydrogen (adjacent to the oxygen) is easily abstracted, yielding a resonance-stabilized radical that terminates chain growth.

The Solution: Thiol-ene "click" chemistry.[3] The reaction proceeds via a radical step-growth mechanism where the thiyl radical adds rapidly to the allyl double bond. This cycle is highly efficient, insensitive to oxygen inhibition, and yields uniform networks.

Reaction Pathway Diagram

Figure 1: The alternating radical chain transfer mechanism of thiol-ene polymerization prevents the degradative chain transfer usually seen in allyl ethers.

Experimental Protocol

Materials:

-

Monomer: this compound (1.0 eq alkene).

-

Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (1.0 eq thiol groups).

-

Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1 wt%).

-

Solvent: THF (minimal amount, only if needed for casting).

Step-by-Step Procedure:

-

Stoichiometry Calculation: Ensure a strict 1:1 molar ratio of alkene functional groups to thiol functional groups.

-

Note: 4-AOP has 1 alkene per molecule. PETMP has 4 thiols per molecule. Molar ratio of molecules = 4:1 (4-AOP:PETMP).

-

-

Mixing: Dissolve 4-AOP and DMPA in the liquid thiol (PETMP). If 4-AOP does not dissolve, gently warm to 50°C or add minimal THF.

-

Degassing: Although oxygen tolerant, degassing (nitrogen purge for 5 mins) improves kinetics and final conversion.

-

Curing:

-

Apply mixture to glass slide or mold.

-

Expose to UV light (365 nm, ~10 mW/cm²) for 5–10 minutes.

-

-

Post-Process: If solvent was used, dry in a vacuum oven at 40°C overnight to remove residuals.

Validation:

-

FTIR: Monitor the disappearance of the S-H stretch (

) and the Allyl C=C stretch (

Route B: Benzoxazine Precursor Synthesis

Best for: High-performance aerospace composites, electronic packaging, and flame-retardant materials.

Mechanistic Rationale

The phenolic proton of 4-AOP is acidic enough to undergo a Mannich condensation with formaldehyde and a primary amine. This forms a 1,3-benzoxazine ring. Upon heating (

Synthesis Workflow Diagram